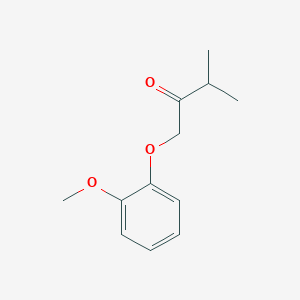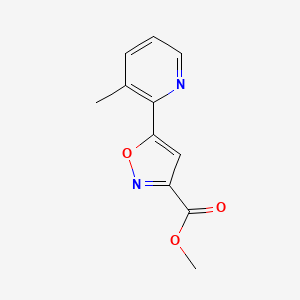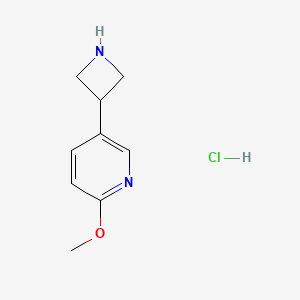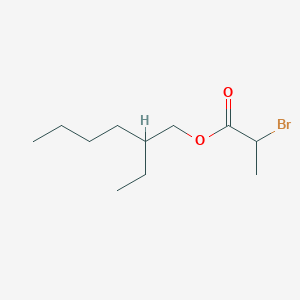
1-(2-Methoxyphenoxy)-3-methyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD21869514 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD21869514 typically involves a series of well-defined chemical reactions. These reactions often require specific reagents and conditions to ensure the desired product is obtained with high purity and yield. For instance, the preparation might involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of MFCD21869514 is scaled up to meet demand. This involves optimizing the synthetic routes to be cost-effective and efficient. Industrial production methods may include continuous flow reactors, which allow for the constant production of the compound under controlled conditions, ensuring consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD21869514 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
The reactions involving MFCD21869514 often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like lithium aluminum hydride. Substitution reactions might require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of MFCD21869514 might produce an oxidized derivative, while reduction could yield a reduced form of the compound. Substitution reactions can result in various substituted derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
MFCD21869514 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: MFCD21869514 is used in the production of various industrial products, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of MFCD21869514 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, MFCD21869514 might interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to MFCD21869514 include those with similar chemical structures or functional groups. Examples might include other organic compounds with similar reactivity or stability.
Uniqueness
What sets MFCD21869514 apart from similar compounds is its unique combination of stability, reactivity, and potential applications. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of performance and versatility.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-(2-methoxyphenoxy)-3-methylbutan-2-one |
InChI |
InChI=1S/C12H16O3/c1-9(2)10(13)8-15-12-7-5-4-6-11(12)14-3/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
LRJLRAIBZHLASB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)COC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)





![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)





![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)
